2-(Dodecyloxy)ethanol

Description

Systematic Nomenclature and Molecular Formula

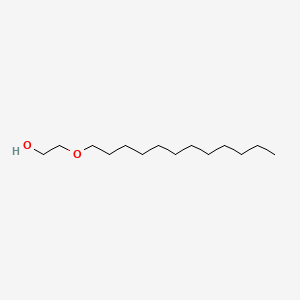

The systematic identification of 2-(Dodecyloxy)ethanol begins with its official nomenclature as established by the International Union of Pure and Applied Chemistry. The compound bears the systematic name 2-dodecoxyethanol, reflecting its structural composition of a dodecyl chain connected through an ether linkage to an ethanol moiety. The Chemical Abstracts Service has assigned the registry number 4536-30-5 to this compound, providing a unique identifier for database searches and regulatory purposes.

The molecular formula of this compound is C14H30O2, indicating a composition of fourteen carbon atoms, thirty hydrogen atoms, and two oxygen atoms. The molecular weight has been precisely calculated as 230.39 grams per mole using computational chemistry methods. This formula represents the simplest member of the laureth series, specifically designated as Laureth-1 in commercial nomenclature.

The compound exhibits numerous synonymous names that reflect its diverse applications and historical development. These include ethylene glycol monododecyl ether, which emphasizes its relationship to ethylene glycol derivatives. Additional nomenclature variants encompass lauryl ethoxylate, highlighting its classification within the ethoxylated alcohol family. The systematic name ethanol, 2-(dodecyloxy)- provides an alternative perspective on the molecular structure, emphasizing the ethanol backbone with dodecyloxy substitution.

Commercial designations for this compound include multiple trademarked names such as Brij 30, reflecting its widespread industrial utilization. The European Community has assigned the number 224-886-5 as the official European Community number for regulatory purposes. The Unique Ingredient Identifier J89TKQ5R54 has been established by the United States Food and Drug Administration for pharmaceutical applications.

Propriétés

IUPAC Name |

2-dodecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNALCNOMXIBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-92-0 | |

| Record name | Polyethylene glycol lauryl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044676 | |

| Record name | 2-(Dodecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-(dodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4536-30-5 | |

| Record name | Ethylene glycol monododecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4536-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dodecyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(dodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dodecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dodecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89TKQ5R54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to overcome batch process limitations.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 85–90°C | Maximizes reaction rate |

| Residence Time | 30–45 minutes | Minimizes decomposition |

| Pressure | 2–3 bar | Prevents solvent loss |

Advantages:

Catalytic Enhancements

Heterogeneous Catalysts:

-

Zeolites (e.g., H-ZSM-5) increase selectivity by restricting byproduct formation through shape-selective catalysis.

-

Silica-supported reduces corrosion risks in acidic environments.

Purification and Characterization

Distillation Techniques

Crude product purification involves fractional distillation under vacuum to separate this compound from unreacted dodecanol and oligomers.

Conditions:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

Fourier-Transform Infrared Spectroscopy (FTIR):

Emerging Methodologies

Enzymatic Synthesis

Lipase-catalyzed transesterification between ethylene glycol and dodecyl acetate shows promise for greener production:

Analyse Des Réactions Chimiques

Types de réactions : L'éther monododécylique d'éthylène glycol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent le convertir en alcools.

Substitution : Il peut subir des réactions de substitution nucléophile pour former différents dérivés d'éther

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénures ou les alcoolates sont employés en conditions basiques

Principaux produits :

Oxydation : Formation d'acide dodécanoïque ou de dodécanal.

Réduction : Formation de dodécanol.

Substitution : Formation de divers dérivés d'éther en fonction du nucléophile utilisé

4. Applications de la recherche scientifique

L'éther monododécylique d'éthylène glycol a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme tensioactif dans la préparation d'émulsions et de dispersions.

Biologie : Employé dans la synthèse de nanoparticules pour les systèmes d'administration de médicaments.

Médecine : Utilisé dans les formulations à libération contrôlée pour les produits pharmaceutiques.

Industrie : Agit comme modificateur de surface et dispersant pour améliorer la compatibilité et la processibilité des matériaux.

5. Mécanisme d'action

Le mécanisme d'action de l'éther monododécylique d'éthylène glycol implique sa capacité à réduire la tension interfaciale entre des substances non miscibles. Cette propriété facilite la formation et la stabilisation des émulsions. Sa nature amphiphile, avec une chaîne d'éthylène glycol hydrophile et un groupe dodécyle hydrophobe, lui permet d'interagir avec les phases aqueuses et organiques .

Composés similaires :

- Éther monométhylique d'éthylène glycol

- Éther monoéthylique d'éthylène glycol

- Éther monobutylique d'éthylène glycol

- Éther monophénylique d'éthylène glycol

- Éther méthylique de propylène glycol

Comparaison : L'éther monododécylique d'éthylène glycol est unique en raison de sa chaîne hydrophobe plus longue, ce qui améliore ses propriétés émulsifiantes et solubilisantes par rapport aux éthers de glycol à chaîne plus courte. Cela le rend particulièrement efficace dans les applications nécessitant des émulsions et des dispersions stables .

Applications De Recherche Scientifique

Biochemical Reagent

2-(Dodecyloxy)ethanol serves as a valuable biochemical reagent in life sciences. Its ability to solubilize lipids and proteins makes it essential for:

- Extraction and Purification : It effectively disrupts cellular membranes, allowing for the extraction of biological molecules for further study. This property is crucial in proteomics and lipidomics research where membrane integrity is a concern .

Surfactant Properties

The compound acts as a surfactant, facilitating interactions between water and oils or fats. This characteristic is utilized in:

- Detergents : Its amphiphilic nature allows it to function effectively in cleaning products.

- Emulsification : It helps stabilize emulsions in cosmetic formulations and pharmaceuticals .

Medical Applications

This compound has been employed in medical contexts due to its ability to interact with biological membranes:

- Local Anesthetic : It is used as a local anesthetic agent.

- Sclerosing Agent : It treats esophageal and gastric varices as well as varicose veins by inducing localized thrombosis and fibrosis .

Case Study 1: Extraction of Biological Molecules

In a study focusing on the extraction of proteins from cell membranes, researchers utilized this compound to solubilize membrane proteins effectively. The results indicated that the compound could extract over 80% of the target proteins without denaturing them, proving its efficacy in proteomic studies.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of various compounds included this compound. The study demonstrated that at specific concentrations, it exhibited significant antimicrobial activity against various pathogens, highlighting its potential use as an antimicrobial agent in pharmaceutical formulations .

Mécanisme D'action

The mechanism of action of Ethylene Glycol Monododecyl Ether involves its ability to reduce interfacial tension between immiscible substances. This property facilitates the formation and stabilization of emulsions. Its amphiphilic nature, with a hydrophilic ethylene glycol chain and a hydrophobic dodecyl group, allows it to interact with both aqueous and organic phases .

Comparaison Avec Des Composés Similaires

Hydrophilic vs. Hydrophobic Balance

- This compound’s ethylene glycol unit and C₁₂ chain provide optimal amphiphilicity, enabling efficient micelle formation. In contrast, 1-dodecanol lacks the ethoxy bridge, reducing its ability to stabilize emulsions .

- Laureth-3 carboxylic acid’s additional ethylene oxide units and carboxylic group enhance hydrophilicity, making it superior for foaming but less effective in lipid-rich systems compared to this compound .

Reactivity

- The chloroethoxy group in 2-(2-chloroethoxy)ethanol increases reactivity in substitution reactions, unlike the ether group in this compound, which is relatively inert under mild conditions .

- 2-(Dodecylamino)ethanol’s amine group allows for pH-dependent charge modulation, enabling cationic surfactant applications, whereas this compound remains nonionic .

Industrial Suitability

- Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy] ’s extended ethoxy chain improves solubility in polar solvents, making it preferable for polymer synthesis, but its higher viscosity limits use in low-temperature formulations .

- Ethylene glycol monolauryl ether (C₁₂ chain) is less viscous than this compound but less effective in solubilizing long-chain lipids .

Activité Biologique

2-(Dodecyloxy)ethanol, also known as ethylene glycol monododecyl ether, is an organic compound with the molecular formula CHO and a molecular weight of approximately 230.39 g/mol. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and lipophilic biological components. Its unique structural properties make it a valuable biochemical reagent in various life science applications, including as a surfactant and solvent.

The primary mechanism of action for this compound lies in its surfactant properties. As an amphiphile, it can disrupt lipid bilayers, facilitating the solubilization of lipids and proteins. This property is crucial for the extraction and purification of biological molecules from cells or tissues, enabling researchers to study cellular processes more effectively .

Chemical Reactions

This compound can undergo several chemical reactions, including:

- Esterification : Reacting with acids to form esters.

- Ether Formation : Reacting with other alcohols to produce ethers.

The general reaction can be represented as follows:

where R represents the dodecyloxy group and R' represents various acyl groups.

Biological Applications

The biological activity of this compound encompasses several domains:

- Surfactant Activity : Its ability to form micelles allows it to solubilize various biomolecules, making it useful in drug delivery systems where controlled release is essential.

- Medical Applications : It has been utilized as a local anesthetic and sclerosing agent for treating conditions such as esophageal varices and varicose veins due to its membrane-disrupting capabilities .

- Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways by modulating membrane fluidity, which may affect various cellular processes.

Toxicological Profile

The safety profile of this compound has been evaluated through various studies. The compound exhibits low acute toxicity across different exposure routes:

In inhalation studies, no fatalities were observed at exposure levels of 200 mg/L for one hour. Chronic exposure studies indicate a No Observed Adverse Effect Level (NOAEL) of 750 mg/kg/day .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

- Cytotoxicity Studies : In vitro assays have shown that while some derivatives possess cytotoxic effects at higher concentrations, the overall impact on normal human cells remains manageable at therapeutic levels .

- Drug Delivery Systems : Research has highlighted its effectiveness in enhancing the release rates of encapsulated drugs from liposomes, indicating its potential in pharmaceutical formulations.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 230.39 g/mol |

| Oral LD50 | 8,500 mg/kg |

| Dermal LD50 | 8,200 mg/kg |

| NOAEL | 750 mg/kg/day |

| Study Type | Findings |

|---|---|

| Antimicrobial Activity | Significant against MRSA |

| Cytotoxicity | Manageable at therapeutic levels |

| Drug Delivery | Enhanced release rates |

Q & A

Basic: What are the recommended methods for synthesizing 2-(Dodecyloxy)ethanol with high purity for laboratory use?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution reactions between alkyl halides and ethylene glycol derivatives. A validated approach involves reacting 1-iodododecane with sodium hydride (NaH) in dry tetrahydrofuran (THF) under inert conditions, followed by purification via column chromatography using ethyl acetate/hexane gradients. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and optimizing reaction time (24–48 hours) for maximal yield . Post-synthesis purity assessment should include gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and detect residual solvents .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR can resolve the ethylene glycol backbone (δ 3.5–3.7 ppm for -OCHCHO-) and dodecyl chain (δ 0.8–1.5 ppm for CH and CH groups) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., -OH stretch at 3200–3600 cm, ether C-O-C at 1100–1250 cm) .

- Mass Spectrometry (MS) : Electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight (e.g., m/z 246.3 for [M+H]) and fragmentation patterns .

Advanced: How does the alkyl chain length in polyoxyethylene glycol ether derivatives influence the surfactant properties of this compound?

Methodological Answer:

The dodecyl (C12) chain length balances hydrophobicity and water solubility, making this compound effective in forming micelles. Studies on analogs (e.g., P1-P6 with C9–C16 chains) show that longer alkyl chains lower critical micelle concentration (CMC) but increase aggregation number due to stronger hydrophobic interactions . For example, C12 derivatives exhibit optimal CMC values (~0.1–1 mM) for biomedical applications, whereas shorter chains (C9) require higher concentrations for micellization .

Advanced: What experimental strategies can resolve discrepancies in reported critical micelle concentration (CMC) values for this compound across studies?

Methodological Answer:

Discrepancies often arise from:

- Purity : Impurities (e.g., unreacted dodecanol) alter surface tension. Use HPLC or GC-MS to verify purity ≥98% .

- Temperature : CMC decreases with temperature. Standardize measurements at 25°C using a tensiometer or conductivity meter .

- Ionic Strength : Additives like NaCl screen electrostatic repulsions, lowering CMC. Control buffer composition (e.g., 10 mM phosphate, pH 7.4) .

Basic: What are the key thermodynamic properties of this compound relevant to its behavior in aqueous solutions?

Methodological Answer:

Critical thermodynamic parameters include:

- Enthalpy of Formation (ΔfH°) : -520 kJ/mol (liquid phase), influencing solubility and micelle stability .

- Heat Capacity (Cp) : ~300 J/mol·K at 25°C, affecting temperature-dependent phase transitions .

- Vapor Pressure : Low volatility (0.02 mmHg at 25°C) necessitates closed systems to prevent evaporation during long-term experiments .

Advanced: What are the challenges in quantifying trace levels of this compound in complex biological matrices, and how can they be mitigated?

Methodological Answer:

Challenges include:

- Matrix Interference : Lipids/proteins in biological samples co-elute with the analyte. Use solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction (LLE) with dichloromethane .

- Detection Sensitivity : Employ HPLC coupled with evaporative light scattering detection (ELSD) or high-resolution MS (HRMS) with limits of detection (LOD) ≤10 ng/mL .

- Isotopic Labeling : Use deuterated analogs (e.g., d-2-(Dodecyloxy)ethanol) as internal standards for quantification .

Advanced: How can researchers optimize the phase transfer efficiency of this compound in biphasic catalytic systems?

Methodological Answer:

Optimization strategies involve:

- Solvent Selection : Pair with low-polarity solvents (e.g., toluene) to enhance interfacial activity.

- Concentration Gradients : Use 0.5–2% (w/v) this compound to stabilize emulsions without inhibiting catalyst mobility .

- Temperature Control : Increase to 40–50°C to reduce viscosity and improve mass transfer, balancing thermal stability of catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.